molecular formula C10H12N2O4S B12414394 6-Hydroxy Bentazon-d7

6-Hydroxy Bentazon-d7

Cat. No.: B12414394
M. Wt: 263.32 g/mol
InChI Key: PVKWIOBXPPFARA-NWOXSKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Bentazon-d7 is a deuterated form of 6-Hydroxy Bentazon, a compound used primarily in scientific research. The molecular formula of this compound is C10H5D7N2O4S, and it has a molecular weight of 263.32 g/mol . This compound is often utilized as a stable isotope-labeled standard in various analytical applications.

Preparation Methods

The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the structure of 6-Hydroxy Bentazon. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-Hydroxy Bentazon-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of 6-Hydroxy Bentazon. It primarily acts by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, blocking the electron transport chain and ultimately leading to the suppression of CO2 assimilation and plant death . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in analytical studies.

Comparison with Similar Compounds

6-Hydroxy Bentazon-d7 can be compared with other deuterated and non-deuterated analogs:

The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

263.32 g/mol

IUPAC Name

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D

InChI Key

PVKWIOBXPPFARA-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O

Origin of Product

United States

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